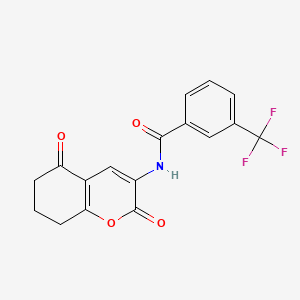

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide

Beschreibung

The compound belongs to a class of chromen-3-yl benzamides characterized by a bicyclic 5,6,7,8-tetrahydro-2H-chromen-2,5-dione core substituted with a benzamide group at the 3-position. The trifluoromethyl (-CF₃) group at the 3-position of the benzene ring distinguishes it from analogs with other substituents (e.g., -CH₃, -Cl). These compounds are typically used in biochemical research, particularly in enzyme inhibition studies, though specific applications are proprietary or require further validation .

Eigenschaften

IUPAC Name |

N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4/c18-17(19,20)10-4-1-3-9(7-10)15(23)21-12-8-11-13(22)5-2-6-14(11)25-16(12)24/h1,3-4,7-8H,2,5-6H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGYAWULCLUDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps. One common approach is the reaction of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)benzene-1-carbonyl chloride in the presence of a suitable base, such as triethylamine, to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chromene ring can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the chromene ring or the trifluoromethyl group.

Substitution: Substitution reactions can introduce different substituents onto the chromene ring or the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized chromene derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide has shown promise in various therapeutic areas:

- Anti-Cancer Activity : The compound has been investigated for its ability to inhibit enzymes involved in cell proliferation. Studies suggest that it may act as an anti-cancer agent through mechanisms involving the inhibition of cyclooxygenase and lipoxygenase enzymes, which are critical in inflammatory pathways .

- Anti-inflammatory Properties : Its mechanism of action includes reducing inflammation by inhibiting key enzymes related to the inflammatory response. This property makes it a candidate for developing anti-inflammatory drugs .

The compound exhibits significant biological activity:

- Enzyme Inhibition : Research indicates that it can inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies have suggested potential antimicrobial effects against various pathogens, including Mycobacterium tuberculosis .

Material Science

In addition to its biological applications, this compound is being explored for its use in developing new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced performance in various industrial applications.

Data Table: Summary of Biological Activities

Case Study 1: Anti-Cancer Mechanism

A study conducted on various chromene derivatives indicated that N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of signaling pathways involved in cell survival and death .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Wirkmechanismus

The mechanism by which N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The chromene ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and binding affinity, making it more effective in its biological role.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations

The primary differences among analogs lie in the substituents on the benzamide moiety. Below is a comparative analysis based on available

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS No. |

|---|---|---|---|---|

| N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide (Target) | -CF₃ | C₁₇H₁₂F₃NO₄ | ~343.29 (estimated) | Not explicitly listed |

| N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzenecarboxamide | -CH₃ (para) | C₁₇H₁₅NO₄ | 297.305 | 339009-35-7 |

| 3-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide | -Cl (meta) | C₁₆H₁₁ClNO₄ | 316.72 | 339009-26-6 |

| N-[8-[(dimethylamino)methylene]-5,6,7,8-tetrahydro-2,5-dioxo-2H-chromen-3-yl]benzenecarboxamide | -N(CH₃)₂ | C₁₉H₁₈N₂O₄ | 338.36 | 341966-17-4 |

Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group (strong electron-withdrawing) likely enhances electrophilicity and metabolic stability compared to the -CH₃ (electron-donating) and -Cl (moderately electron-withdrawing) analogs. This may influence solubility and binding affinity in biological systems .

Thermodynamic Stability :

Commercial Availability and Pricing

Biologische Aktivität

N-(2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H12F3NO4

- Molecular Weight : 351.28 g/mol

- CAS Number : 338405-02-0

The biological activity of this compound can be attributed to its structural features that facilitate interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The dioxo-chromene moiety is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules.

Biological Activities

-

Anticancer Activity

- Several studies have indicated that N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide exhibits cytotoxic effects against various cancer cell lines. For instance:

-

Anti-inflammatory Properties

- Research has shown that this compound can reduce inflammation markers in cellular models.

-

Antioxidant Activity

- The antioxidant capacity of this compound has been evaluated using various assays.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

Q & A

Q. Example Workflow :

Input molecular descriptors into AI models.

Generate virtual reaction scenarios.

Validate predictions with bench-scale experiments .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity often arise from structural analogs or assay variability. Mitigation strategies include:

- Structural benchmarking : Compare activity against analogs (e.g., N-(5-fluoro-9-oxo-xanthen-3-yl)-trimethoxybenzamide) to identify pharmacophore contributions .

- Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. ELISA) to confirm target binding .

- Meta-analysis : Aggregate data from multiple studies to distinguish compound-specific effects from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.